(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542363
InChI: InChI=1S/C24H21NO4/c1-4-19-22(18-12-10-15-8-6-7-9-17(15)25-18)23(27)16-11-13-20(28-21(26)5-2)14(3)24(16)29-19/h6-13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate

CAS No.:

Cat. No.: VC14542363

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate -

Specification

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name (2-ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate
Standard InChI InChI=1S/C24H21NO4/c1-4-19-22(18-12-10-15-8-6-7-9-17(15)25-18)23(27)16-11-13-20(28-21(26)5-2)14(3)24(16)29-19/h6-13H,4-5H2,1-3H3
Standard InChI Key WEYNIQSFQCQMTP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)CC)C)C3=NC4=CC=CC=C4C=C3

Introduction

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is a complex organic compound that belongs to the class of chromene derivatives. It features a unique structure combining quinoline and chromene moieties, which makes it a subject of interest in medicinal chemistry and other scientific fields due to its potential biological activities and synthetic versatility.

Structural Characteristics

The molecular structure of this compound integrates:

  • A chromene core: Known for its role in biological activity.

  • A quinoline moiety: Often associated with anticancer, antimicrobial, and anti-inflammatory properties.

  • A propanoate group: Contributing to the compound's reactivity and solubility.

Key Structural Data

PropertyValue/Description
Molecular FormulaC22_{22}H19_{19}NO4_{4}
Functional GroupsKetone, ester, aromatic rings
Molecular Weight~361.39 g/mol
Structural HighlightsQuinoline fused with chromene backbone

The presence of electron-rich aromatic systems and functional groups influences its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromene core: This may involve cyclization reactions starting from salicylaldehyde derivatives.

  • Introduction of the quinoline moiety: Achieved through condensation or coupling reactions.

  • Esterification: The propanoate group is introduced via esterification or transesterification reactions.

Reaction Conditions

ParameterOptimal Value
Temperature60–120°C (depending on the step)
SolventEthanol, DMF, or DMSO
CatalystAcidic or basic catalysts

Careful control of reaction conditions is essential to ensure high yields and purity.

Chemical Reactivity

This compound exhibits diverse reactivity due to its functional groups:

  • Nucleophilic substitution: The ester and ketone groups are reactive towards nucleophiles.

  • Electrophilic aromatic substitution: Possible at specific positions on the aromatic rings.

  • Hydrolysis: The ester group can hydrolyze under acidic or basic conditions.

The electronic nature of substituents on the aromatic rings and steric hindrance significantly influence these reactions.

Applications

Potential applications of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate include:

  • Medicinal Chemistry: As a scaffold for developing drugs targeting cancer, inflammation, or microbial infections.

  • Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Material Science: Potential use in organic electronics due to its conjugated system.

Spectroscopic Analysis

Spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for characterizing this compound:

  • NMR Spectroscopy: Provides information on hydrogen and carbon environments.

    • Key signals include chemical shifts corresponding to aromatic protons and ester groups.

  • IR Spectroscopy: Confirms functional groups such as carbonyl (C=O) and ester (C-O).

  • Mass Spectrometry: Determines molecular weight and fragmentation patterns.

Example Spectral Data

TechniqueCharacteristic Peaks/Signals
NMRδ ~7–8 ppm (aromatic), δ ~2–4 ppm (ethyl/methyl)
IR~1700 cm1^{-1} (C=O stretch), ~1200 cm1^{-1} (C-O stretch)

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